molecular formula C25H31NO7 B15140224 iNOS-IN-2

iNOS-IN-2

Cat. No.: B15140224
M. Wt: 457.5 g/mol
InChI Key: GIYFOHBNNQFOMK-FNORWQNLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

iNOS-IN-2 is a compound that acts as an inhibitor of inducible nitric oxide synthase (iNOS). Inducible nitric oxide synthase is an enzyme responsible for the production of nitric oxide, a signaling molecule involved in various physiological and pathological processes, including inflammation and immune response . This compound has garnered significant interest due to its potential therapeutic applications in treating diseases associated with excessive nitric oxide production.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of iNOS-IN-2 typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the formation of key intermediates through reactions such as condensation, cyclization, and functional group transformations. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while ensuring consistency and quality. This may include the use of continuous flow reactors, automated systems, and stringent quality control measures to monitor the purity and potency of the compound .

Chemical Reactions Analysis

Types of Reactions

iNOS-IN-2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield oxidized derivatives with altered biological activity, while reduction may produce reduced forms with different pharmacological properties .

Mechanism of Action

Comparison with Similar Compounds

iNOS-IN-2 is unique compared to other similar compounds due to its specific inhibitory activity against inducible nitric oxide synthase. Similar compounds include:

This compound stands out due to its specific binding affinity and inhibitory potency, making it a valuable tool in both research and therapeutic applications.

Properties

Molecular Formula

C25H31NO7

Molecular Weight

457.5 g/mol

IUPAC Name

(E)-1-(2-hydroxy-4,6-dimethoxyphenyl)-3-[3-methoxy-4-(3-morpholin-4-ylpropoxy)phenyl]prop-2-en-1-one

InChI

InChI=1S/C25H31NO7/c1-29-19-16-21(28)25(24(17-19)31-3)20(27)7-5-18-6-8-22(23(15-18)30-2)33-12-4-9-26-10-13-32-14-11-26/h5-8,15-17,28H,4,9-14H2,1-3H3/b7-5+

InChI Key

GIYFOHBNNQFOMK-FNORWQNLSA-N

Isomeric SMILES

COC1=CC(=C(C(=C1)OC)C(=O)/C=C/C2=CC(=C(C=C2)OCCCN3CCOCC3)OC)O

Canonical SMILES

COC1=CC(=C(C(=C1)OC)C(=O)C=CC2=CC(=C(C=C2)OCCCN3CCOCC3)OC)O

Origin of Product

United States

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